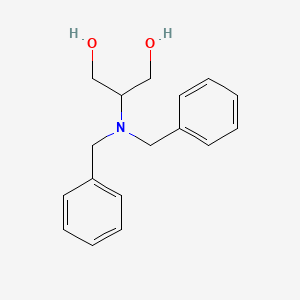

2-(Dibenzylamino)propane-1,3-diol

Description

2-(Dibenzylamino)propane-1,3-diol, a chiral organic compound, is distinguished by a propane-1,3-diol backbone with a dibenzylamino group attached to the central carbon atom. Its structure, featuring two benzyl (B1604629) groups on the nitrogen atom, imparts specific chemical and physical characteristics that make it a valuable intermediate in organic synthesis.

Amino alcohols are a class of organic compounds that contain both an amine and an alcohol functional group. This dual functionality makes them highly useful in a variety of chemical reactions and applications. For instance, the amino alcohol structure is a common feature in many pharmaceutical compounds. chemicalbook.com The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide range of chemical transformations.

2-Amino-1,3-propanediol (B45262), also known as serinol, is a fundamental amino alcohol that serves as a precursor in the production of various fine chemicals. chemicalbook.comchemicalbook.com this compound is a derivative of serinol where the amino group has been dibenzylated. This modification, the addition of two benzyl groups, alters the reactivity and properties of the parent molecule, making it a specialized reagent in certain synthetic pathways.

The primary significance of this compound in a research context is its function as a key intermediate or building block. It is frequently used in the synthesis of more elaborate molecules, including those with potential applications in medicinal chemistry and materials science. lookchem.com

One of the key synthetic routes to this compound starts with 2-aminopropane-1,3-diol. The amino group of this starting material is reacted with benzyl bromide in the presence of a base like potassium carbonate, resulting in the formation of the dibenzylated product. This process is reported to have high yields, often between 92-95%.

The dibenzylamino group can act as a protecting group for the amine functionality, allowing for selective reactions at the hydroxyl groups. Subsequently, the benzyl groups can be removed to reveal the primary amine, providing a pathway to a variety of other functionalized propanediol (B1597323) derivatives.

Research involving this compound and its derivatives spans several areas of chemistry. It is utilized in a range of organic reactions, such as oxidation and substitution reactions. The diol functionality can be oxidized to form the corresponding ketones or carboxylic acids, while the entire molecule can undergo reduction.

In biochemical research, this compound has been noted for its ability to form stable complexes with biological molecules, which is a property that allows it to be used in studies of enzyme mechanisms and protein interactions. It can also act as a disulfide-reducing agent, which has relevance in peptide synthesis and protein folding studies.

Furthermore, derivatives of this compound are used as intermediates in the manufacturing of specialty chemicals, including agrochemicals and polymer formulations. The broader class of 2-amino-1,3-propanediol compounds are known to be useful as pharmaceuticals, particularly as immunosuppressants. google.com For example, Fingolimod, an immunomodulator used for treating multiple sclerosis, is a derivative of a 2-amino-1,3-propanediol. google.com

The versatility of the 2-amino-1,3-propanediol scaffold is further highlighted by its use in creating functional cyclic carbonate monomers. This is achieved through a two-step process where the amino group is first reacted with an electrophile, followed by an intramolecular cyclization to form the six-membered cyclic carbonate. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-(dibenzylamino)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c19-13-17(14-20)18(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,17,19-20H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYRDQXZVIHUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451842 | |

| Record name | 2-(dibenzylamino)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246232-73-5 | |

| Record name | 2-(dibenzylamino)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 2-(Dibenzylamino)propane-1,3-diol

The synthesis of this compound is most commonly achieved through the benzylation of 2-aminopropane-1,3-diol, also known as serinol. This process can be accomplished via nucleophilic substitution.

A widely reported and direct method for preparing this compound involves the benzylation of the amino group of serinol. mdpi.com

The synthesis of this compound from serinol typically involves the following reagents and conditions:

| Reagent/Condition | Role |

| 2-aminopropane-1,3-diol (Serinol) | Starting material |

| Benzyl (B1604629) bromide | Benzylating agent |

| Anhydrous Potassium Carbonate (K₂CO₃) | Base |

| Ethanol (B145695) | Solvent |

| Reflux | Reaction condition |

| Data sourced from multiple reports. mdpi.com |

The reaction is generally carried out by dissolving 2-aminopropane-1,3-diol in ethanol, followed by the addition of anhydrous potassium carbonate. mdpi.com Benzyl bromide is then added dropwise to the stirring solution. mdpi.com The mixture is subsequently refluxed for approximately 16 hours to ensure the completion of the reaction. mdpi.com Anhydrous conditions are crucial to prevent the hydrolysis of benzyl bromide.

Optimized protocols for the synthesis of this compound focus on maximizing yield and purity while simplifying the purification process. An effective protocol involves the reaction of serinol with benzyl bromide in anhydrous ethanol using potassium carbonate as the base. After the reflux period, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. mdpi.com The resulting residue is then quenched with a saturated sodium bicarbonate solution and extracted with ethyl acetate. mdpi.com The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. mdpi.com Final purification is often achieved by triturating the crude product with n-hexane or washing with a solvent mixture like ethyl acetate/hexane to yield a pure white solid.

The serinol-based benzylation method is known for its high efficiency. Reported yields for the synthesis of this compound are typically high, often in the range of 92-95%. One of the significant advantages of this method is that the product is obtained with high purity, often without the need for column chromatography. The purity of the final product is confirmed through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The synthesis of this compound is fundamentally a nucleophilic substitution reaction. In this reaction, the amino group of 2-aminopropane-1,3-diol acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. The presence of a base, such as potassium carbonate, is essential to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the displacement of the bromide ion. This process results in the formation of the dibenzylated product.

The structural integrity of the intermediates and the final product, this compound, is confirmed using various spectroscopic methods.

¹H and ¹³C NMR Spectroscopy: Proton and carbon Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the molecular structure. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the arrangement of atoms in the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise mass of the compound, which in turn confirms its elemental composition. This technique provides a highly accurate molecular weight, further validating the identity of the synthesized product.

Considerations for Large-Scale Production

The commercial viability of producing this compound and related compounds is a key consideration for its industrial application. Processes for synthesizing derivatives of 2-amino-1,3-propanediol (B45262) have been developed that are described as safe and commercially feasible for large-scale production. google.comgoogle.com

A common laboratory synthesis for this compound involves the benzylation of 2-aminopropane-1,3-diol (serinol). This method utilizes benzyl bromide in the presence of a base such as potassium carbonate, with ethanol as the solvent. The reaction is typically carried out under reflux for approximately 16 hours. A significant advantage of this process, lending itself to scalability, is the high yield, which is reported to be in the range of 92-95%. Furthermore, the product can often be obtained with high purity without the need for column chromatography, a purification technique that can be costly and time-consuming on an industrial scale. The purification can be as simple as solvent washing.

The parent structure, 1,3-propanediol (B51772), is produced on a large scale through chemical routes such as the hydration of acrolein followed by hydrogenation, or the hydroformylation of ethylene (B1197577) oxide to 3-hydroxypropionaldehyde, which is then hydrogenated. wikipedia.orgnih.gov Biotechnological routes for 1,3-propanediol production are also being developed to provide more environmentally friendly alternatives. nih.gov The availability of these scalable starting materials for the propanediol (B1597323) backbone supports the potential for large-scale synthesis of its derivatives.

Chemical Reactions and Reactivity

The chemical behavior of this compound is characterized by the reactivity of its functional groups: the secondary amine and the two primary hydroxyl groups.

Oxidation Reactions

The diol functional group of this compound is susceptible to oxidation. The use of oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide under acidic conditions can lead to the formation of the corresponding ketones or carboxylic acids.

Studies on the oxidation of the parent molecule, propane-1,3-diol, by potassium permanganate have shown that the reaction product can be 3-hydroxy-propanone or 3-hydroxyl-propanal, depending on the reaction conditions. ajchem-a.comajchem-a.com The reaction exhibits first-order dependence on both the diol and the permanganate concentrations. ajchem-a.comajchem-a.com The formation of a carbonyl compound is confirmed through testing with 2,4-dinitrophenylhydrazine. ajchem-a.comajchem-a.com

| Oxidation Reaction Summary | |

| Reactant | This compound |

| Typical Oxidizing Agents | Potassium permanganate, Hydrogen peroxide |

| Potential Products | Corresponding ketones or carboxylic acids |

Reduction Reactions

Reduction reactions involving this compound can be achieved using strong reducing agents. Reagents like lithium aluminum hydride or sodium borohydride (B1222165) in anhydrous solvents are effective for this purpose. The typical products of such reductions would involve the transformation of any oxidized functionalities, though the primary alcohol groups are already in a reduced state. The compound itself can also function as a reducing agent in certain contexts.

Substitution Reactions

Substitution reactions are a key aspect of the chemistry of this compound. The hydroxyl groups can be substituted, and the synthesis of the compound itself is an example of nucleophilic substitution on the nitrogen atom. Substitution reactions on the diol often involve nucleophiles like halides or other amines, typically in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate. For instance, several attempts were made to synthesize a related compound, 2-amino-2(diphenylamino)-propane-1,3-diol, by treating 2-amino-2-bromo-propane-1,3-diol with diphenylamine. scispace.com

| Substitution Reaction Characteristics | |

| Reactant | This compound |

| Common Nucleophiles | Halides, Amines |

| Required Conditions | Presence of a base (e.g., sodium hydroxide, potassium carbonate) |

Role in Redox Reactions and Stabilization of Free Sulfhydryl Groups

A notable property of this compound is its role in redox reactions, particularly its ability to stabilize free sulfhydryl (-SH) groups. This makes it a valuable reagent in biochemical research. It can act as a reducing agent, thereby protecting sulfhydryl groups from oxidation and reducing disulfide bonds within proteins. This capacity to form stable complexes with biological molecules like enzymes allows it to modulate their activity and influence biochemical pathways.

Derivatization Strategies (e.g., conversion to dithiol derivatives)

The functional groups of this compound allow for various derivatization strategies. One such strategy is the conversion to thioester derivatives. This can be accomplished using reagents like thionyl chloride and potassium thioacetate (B1230152). The stabilization of thiol intermediates is crucial in these syntheses. To prevent unwanted oxidation, these reactions are often conducted under an inert atmosphere, and chelating agents may be added to sequester metal ions that could catalyze oxidation. For long-term storage, the resulting thiols can be converted into more stable disulfide or thioacetate derivatives.

Stereochemical Aspects in Synthesis

The stereochemistry of this compound is a critical aspect of its synthesis and potential applications. The spatial arrangement of its functional groups dictates its interaction with other chiral molecules and its performance in stereoselective transformations.

Chirality of this compound

This compound is an inherently chiral molecule. Its chirality originates from the central carbon atom of the propane (B168953) backbone, which is bonded to four different substituents: a hydroxylmethyl group (-CH₂OH), another hydroxylmethyl group (-CH₂OH), a dibenzylamino group (-N(CH₂Ph)₂), and a hydrogen atom. However, the prochirality of the two hydroxymethyl groups means the C2 carbon is a prochiral center. The introduction of the dibenzylamino group at the C2 position of the 2-aminopropane-1,3-diol (serinol) precursor renders this central carbon a stereocenter.

The presence of this stereocenter means that this compound can exist as a pair of enantiomers, the (R)- and (S)-forms. These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities and chemical reactivities in chiral environments. The synthesis of this compound from an achiral starting material without the use of a chiral catalyst or resolving agent will typically result in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. nih.gov

| Stereochemical Properties of this compound | |

|---|---|

| Property | Description |

| Chiral Center | The central carbon atom (C2) of the propane backbone. |

| Enantiomers | Exists as (R)- and (S)-enantiomers. |

| Racemic Mixture | A 1:1 mixture of the (R)- and (S)-enantiomers. |

| Precursor | Often synthesized from 2-aminopropane-1,3-diol (serinol). rsc.org |

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure forms of this compound is crucial for applications where stereochemistry is a key determinant of function. This can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.

Enantioselective Synthesis aims to directly produce a single enantiomer. This often involves the use of a chiral catalyst or a chiral auxiliary that directs the reaction towards the formation of the desired stereoisomer. For analogous chiral diols, asymmetric reduction of a corresponding ketone precursor using a chiral reducing agent is a common approach.

Chiral Resolution involves the separation of a racemic mixture into its individual enantiomers. A common method for resolving chiral alcohols and diols is through the formation of diastereomeric esters. researchgate.net The racemic diol is reacted with an enantiomerically pure chiral resolving agent, such as (-)-camphanic acid or N-carbethoxy-L-proline, to form a mixture of diastereomers. researchgate.net These diastereomers have different physical properties, such as solubility, and can be separated by techniques like fractional crystallization or chromatography. Subsequently, hydrolysis of the separated diastereomers yields the enantiomerically pure diols.

Another powerful technique is Dynamic Kinetic Resolution (DKR) . mdpi.com In DKR, a racemic starting material is converted into a single enantiomer of the product. This is achieved by combining a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. For chiral alcohols, this often involves a lipase (B570770) for enantioselective acylation and a metal catalyst for racemization of the unreacted alcohol. mdpi.com

| Methods for Obtaining Enantiomerically Pure this compound | ||

|---|---|---|

| Method | Description | Example Resolving Agents |

| Enantioselective Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. | Chiral borane (B79455) reagents, asymmetric transfer hydrogenation catalysts. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | (-)-Camphanic acid, N-carbethoxy-L-proline. researchgate.net |

| Dynamic Kinetic Resolution (DKR) | Conversion of a racemic mixture into a single enantiomeric product. | Combination of a lipase (e.g., Candida antarctica lipase B) and a racemization catalyst (e.g., a ruthenium complex). mdpi.com |

Diastereoselectivity in Derivative Synthesis

The inherent chirality of this compound can influence the stereochemical outcome of subsequent reactions to form derivatives. When a new stereocenter is created in a molecule that is already chiral, the two possible products are diastereomers. The selective formation of one diastereomer over the other is known as diastereoselectivity.

In the synthesis of derivatives from enantiomerically pure this compound, the existing stereocenter can direct the approach of reagents, leading to a preferential formation of one diastereomer. This is a fundamental concept in asymmetric synthesis. For example, if one of the hydroxyl groups of (R)-2-(dibenzylamino)propane-1,3-diol were to be selectively oxidized to an aldehyde, and this aldehyde then underwent a nucleophilic addition, the stereochemistry at the C2 position would influence the stereochemical configuration of the newly formed stereocenter.

The degree of diastereoselectivity is influenced by several factors, including the nature of the reactants, the reaction conditions (temperature, solvent), and the presence of catalysts. In some cases, high diastereoselectivity can be achieved when the reaction proceeds through a rigid, cyclic transition state where the steric bulk of the substituents on the existing stereocenter effectively blocks one face of the molecule from attack. High diastereoselectivity has been observed in the synthesis of various cyclic derivatives from related chiral precursors. mdpi.com

| Factors Influencing Diastereoselectivity in Derivative Synthesis | |

|---|---|

| Factor | Influence on Diastereoselectivity |

| Existing Stereocenter | Directs the approach of incoming reagents, favoring the formation of one diastereomer. |

| Reaction Conditions | Temperature, solvent, and catalysts can significantly affect the diastereomeric ratio. |

| Transition State Geometry | Rigid, cyclic transition states often lead to higher diastereoselectivity. |

| Steric Hindrance | The steric bulk of substituents on the chiral center can block one face of the molecule from reagent attack. |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. It is used to determine the connectivity of atoms and can help to elucidate the three-dimensional structure of a molecule in solution.

¹H NMR Spectral Analysis for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for confirming the structure of 2-(dibenzylamino)propane-1,3-diol by identifying the various types of protons and their chemical environments within the molecule. The analysis of chemical shifts, integration, and multiplicity of the signals provides a detailed proton map of the compound.

The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons of the benzyl (B1604629) groups, the methylene (B1212753) protons of the benzyl groups, the methine proton, and the methylene protons of the propane-1,3-diol backbone, as well as the hydroxyl protons.

The aromatic protons of the two benzyl groups typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The four methylene protons of the benzyl groups (Ar-CH ₂-N) are often observed as a singlet or a set of doublets around δ 3.6-3.8 ppm. The methine proton at the C2 position of the propanediol (B1597323) backbone (-CH -) usually gives a multiplet signal. The four methylene protons of the propanediol moiety (-CH ₂-OH) are diastereotopic and can appear as distinct multiplets. The hydroxyl protons (-OH ) are often observed as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.40-7.20 | m | 10H | Aromatic protons (C₆H₅) |

| 3.75 | s | 4H | Benzyl methylene protons (N-CH₂) |

| 3.65-3.55 | m | 1H | Methine proton (CH) |

| 3.50-3.30 | m | 4H | Diol methylene protons (CH₂-OH) |

| 2.50 | br s | 2H | Hydroxyl protons (OH) |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific experimental conditions.

¹³C NMR Spectral Analysis for Structural Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. researchgate.net Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon framework.

The ¹³C NMR spectrum of this compound will show signals corresponding to the aromatic carbons of the benzyl groups, the benzylic methylene carbons, the methine carbon, and the methylene carbons of the propanediol backbone.

The aromatic carbons typically appear in the region of δ 127-140 ppm. The benzylic methylene carbons (N-C H₂) are expected around δ 55-60 ppm. The methine carbon at the C2 position (C H) will have a characteristic chemical shift, and the methylene carbons of the diol (C H₂-OH) will also show a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 139.5 | Quaternary aromatic carbons (C-N) |

| 129.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 127.0 | Aromatic CH |

| 65.0 | Methine carbon (CH) |

| 62.0 | Diol methylene carbons (CH₂-OH) |

| 57.0 | Benzyl methylene carbons (N-CH₂) |

Note: These are predicted values and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to further elucidate the detailed molecular structure, two-dimensional (2D) NMR techniques are employed. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This experiment is invaluable for assigning the signals of the CH, CH₂, and CH₃ groups in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity between different parts of the molecule, such as linking the benzyl groups to the propane-1,3-diol backbone through the nitrogen atom.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. NOESY correlations can help to determine the relative stereochemistry and preferred conformation of the molecule in solution. For instance, NOE effects between the benzyl protons and the protons on the propanediol backbone can provide insights into the rotational conformation around the C-N bonds.

Dynamic NMR Studies for Rotational Stereochemistry

The N-substituted nature of this compound introduces the possibility of restricted rotation around the C-N bonds, leading to the existence of rotamers or conformational isomers. researchgate.net Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these dynamic processes. researchgate.net

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rotation around the C-N bonds may be slow on the NMR timescale, resulting in separate signals for the different rotamers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals into a time-averaged signal. Analysis of the DNMR data can provide quantitative information about the energy barriers to rotation and the relative populations of the different conformers. This is particularly relevant for understanding the stereochemical behavior of N-substituted aminodiols. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive technique that can be used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the molecular formula of this compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass with very high accuracy (typically to four or five decimal places).

This high precision allows for the determination of the exact elemental composition of the molecule. For this compound, with a molecular formula of C₁₇H₂₁NO₂, the calculated exact mass is 271.15723 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, thereby confirming the molecular formula and ruling out other possible elemental compositions with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁NO₂ |

| Calculated Exact Mass | 271.15723 Da |

| Measured Exact Mass (Typical) | 271.1572 ± 0.0005 Da |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion | [M+H]⁺ |

Note: The measured exact mass is an example and may vary slightly depending on the instrument and calibration.

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, which is instrumental in determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is often employed in the characterization of novel compounds to confirm their structural integrity. The fragmentation pattern observed in the mass spectrum offers a virtual roadmap to the compound's structure, revealing the stability of different parts of the molecule and the nature of their connectivity.

While a specific experimental mass spectrum for this compound is not widely published, its fragmentation pattern can be predicted based on the known behavior of related compounds, particularly benzylamines. The structure of this compound, with its dibenzylamino core and a propane-1,3-diol substituent, suggests several key fragmentation pathways under mass spectrometric conditions.

A primary and highly characteristic fragmentation for benzylamines is the cleavage of the C-N bond, leading to the formation of a stable benzyl cation. This tropylium (B1234903) ion is a common feature in the mass spectra of benzyl-containing compounds. Furthermore, the propane-1,3-diol moiety can undergo characteristic cleavages, such as the loss of water or formaldehyde (B43269) units.

A plausible fragmentation pattern for this compound is detailed in the table below, outlining the expected major fragment ions and their proposed structures.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Fragmentation Pathway |

| 271 | [M+H]⁺ | [C₁₇H₂₂NO₂]⁺ | Molecular ion peak (protonated) |

| 253 | [M-H₂O+H]⁺ | [C₁₇H₂₀NO]⁺ | Loss of a water molecule from the diol moiety |

| 241 | [M-CH₂O+H]⁺ | [C₁₆H₂₀NO]⁺ | Loss of a formaldehyde molecule from the diol moiety |

| 180 | [M-C₃H₇O₂]⁺ | [C₁₄H₁₄N]⁺ | Cleavage of the bond between the nitrogen and the propanediol backbone |

| 91 | [C₇H₇]⁺ | Formation of the highly stable benzyl (tropylium) cation |

This table represents a predicted fragmentation pattern based on the chemical structure and known fragmentation behaviors of similar compounds.

Other Spectroscopic Methods

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its hydroxyl, benzyl, and tertiary amine functionalities.

The presence of the two hydroxyl (-OH) groups in the propane-1,3-diol backbone would be evidenced by a broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups. The C-O stretching vibrations of the primary alcohol groups are expected to appear in the 1050-1150 cm⁻¹ region.

The dibenzyl groups will also produce several characteristic signals. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) rings are observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is generally weaker and can be found in the 1000-1200 cm⁻¹ range, often overlapping with other signals.

The key expected infrared absorption bands for this compound are summarized in the following table.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (broad, hydrogen-bonded) | 3200 - 3600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Tertiary Amine (C-N) | C-N Stretch | 1000 - 1200 |

| Primary Alcohol (C-O) | C-O Stretch | 1050 - 1150 |

This table is a representation of expected IR absorption bands based on the known frequencies of the constituent functional groups.

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The chromophores within a molecule, which are the parts responsible for light absorption, determine the wavelength of maximum absorption (λmax).

In this compound, the primary chromophores are the two benzyl groups attached to the nitrogen atom. The benzene ring exhibits characteristic π → π* electronic transitions. These transitions typically occur in the ultraviolet region. For an isolated benzene ring, a strong absorption is observed around 204 nm and a weaker, structured band around 254 nm.

Table 3: Expected UV-Vis Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected λmax Range (nm) | Relative Intensity |

| Benzyl Group | π → π | ~200 - 220 | High |

| Benzyl Group | π → π (fine structure) | ~250 - 270 | Low to Medium |

| Dibenzylamino | n → π* | ~280 - 320 | Low |

This table outlines the anticipated electronic transitions and their approximate absorption maxima based on the chromophoric groups present in the molecule.

Biological Activities and Mechanisms of Action

Enzyme Interaction and Modulation

2-(Dibenzylamino)propane-1,3-diol has been noted for its capacity to interact with and modulate the function of various enzymes through several mechanisms. These interactions are of significant interest in the fields of biochemistry and pharmacology.

Stabilization of Enzyme Structures

The stability of an enzyme's three-dimensional structure is paramount to its function. Research has suggested that this compound can act as a stabilizing agent for proteins. nih.gov While specific quantitative data on the thermal stabilization of particular enzymes by this compound is not extensively documented in publicly available literature, its role as a precursor to a dithiol reducing agent suggests a potential mechanism for stabilization by maintaining a reduced state of cysteine residues, thus preventing the formation of non-native disulfide bonds that can lead to protein aggregation and inactivation.

Reduction of Disulfide Bonds in Proteins

A significant aspect of the biological activity of this compound is its role as a precursor in the synthesis of a potent disulfide-reducing agent. nih.gov Specifically, it is used to synthesize 2-(dibenzylamino)propane-1,3-dithiol (DPDT). nih.gov This dithiol has demonstrated effectiveness as a reducing agent, with a capacity comparable to that of the widely used dithiothreitol (B142953) (DTT). nih.gov

The reduction of disulfide bonds is a critical process in protein chemistry, essential for studies of protein folding, and for maintaining the stability of proteins by preventing the formation of incorrect disulfide linkages. nih.gov The conversion of this compound to its dithiol derivative, DPDT, provides a valuable tool for researchers in these areas. nih.gov

| Feature | 2-(Dibenzylamino)propane-1,3-dithiol (DPDT) | Dithiothreitol (DTT) |

|---|---|---|

| Precursor | This compound | Not Applicable |

| Reducing Capacity | Comparable to DTT nih.gov | Standard reducing agent |

| Significance | Peptide synthesis, protein folding studies nih.gov | Widely used in biochemistry |

Enhancement of Catalytic Efficiency

The modulation of enzyme activity by small molecules can lead to either enhancement or inhibition of their catalytic efficiency. While it has been suggested that this compound can influence various biochemical pathways by modulating enzyme activity, specific examples of enzymes whose catalytic efficiency is enhanced by this compound, along with detailed kinetic data, are not well-documented in the available scientific literature. nih.gov The proposed mechanism for such enhancement would likely involve the formation of stable complexes that could induce conformational changes in the enzyme, leading to a more active state.

Inhibition of Enzyme Activity (e.g., CYP2D6)

In contrast to enhancing catalytic activity, there is an indication that this compound may act as an inhibitor of certain enzymes. Research has suggested that its dithiol derivative, DPDT, exhibits inhibitory activity against CYP2D6 in vitro. nih.gov Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in the metabolism of a large number of therapeutic drugs. Inhibition of CYP2D6 can lead to significant drug-drug interactions. However, specific inhibitory concentrations (IC50 values) and the precise mechanism of inhibition by this compound itself are not detailed in the available literature.

| Enzyme | Interaction with this compound Derivative (DPDT) | Implication |

|---|---|---|

| CYP2D6 | In vitro inhibition nih.gov | Potential for drug interactions and altered metabolism |

Interaction with Biological Molecules

The biological effects of this compound are predicated on its ability to interact with various biological molecules, most notably enzymes and receptors.

Formation of Stable Complexes with Enzymes and Receptors

The molecular structure of this compound allows it to form stable complexes with biological macromolecules such as enzymes and receptors. nih.gov This interaction is a key aspect of its mechanism of action, enabling it to modulate the activity of these targets and influence biochemical pathways. nih.gov The formation of such complexes can lead to the modulation of enzyme activity as previously discussed. While the formation of these complexes is a proposed mechanism, specific examples of enzymes or receptors that form stable complexes with this compound, along with the binding affinities and structural details of these complexes, are not extensively described in the current body of scientific literature.

Influence on Biochemical Pathways

This compound has the potential to modulate the activity of enzymes and influence a variety of biochemical pathways. Its structural backbone, propane-1,3-diol, is related to glycerol, a key molecule in cellular metabolism that plays a crucial role in maintaining intracellular redox balance. researchgate.netnih.gov The compound can form stable complexes with molecular targets like enzymes, thereby altering their activity. However, specific research detailing the precise biochemical pathways directly influenced by this compound is not extensively documented in the available literature.

Interaction with Amino Acids and Impact on Protein Folding and Stability

The compound and its derivatives play a role in protein chemistry, particularly through their interaction with amino acids containing sulfhydryl groups. The thiol group of the amino acid cysteine is pivotal in forming disulfide bonds, which are critical for establishing the tertiary structure and stability of many proteins. nih.gov this compound can act as a reducing agent, capable of stabilizing these free sulfhydryl groups and reducing the disulfide bonds that hold proteins in specific conformations. This action directly impacts protein folding and structural integrity. nih.gov Its dithiol derivative, in particular, is used in biochemical research for this purpose. nih.gov

Redox Regulation and Cellular Processes

The compound's ability to participate in redox reactions is a key aspect of its cellular function, particularly in reducing disulfide bonds and potentially influencing the cellular antioxidant system.

Disulfide-Reducing Agent Efficacy (Comparison with DTT)

A dithiol derivative of the compound, 2-(dibenzylamino)propane-1,3-dithiol (DPDT), has been synthesized and evaluated for its effectiveness as a disulfide-reducing agent. nih.govresearchgate.net Its reducing capacity has been found to be comparable to that of dithiothreitol (DTT), a widely used disulfide reducer in molecular biology. nih.govresearchgate.net Research indicates that DPDT can achieve similar results to DTT while potentially minimizing side reactions, which is beneficial for sensitive biochemical assays where protein integrity is paramount. DPDT has demonstrated good reducing capacity in both solution and solid-phase applications. nih.gov In contrast to DTT, which can be unstable in solution, related dithiol agents like 2-(dibenzylamino)butane-1,4-dithiol (DABDT) have shown higher stability against air oxidation. nih.govcsic.es

| Reducing Agent | Key Characteristics | Comparison to DTT | Source |

|---|---|---|---|

| DPDT (2-(dibenzylamino)propane-1,3-dithiol) | Effective in both liquid and solid phases; greater stability than some analogues. | Reducing capacity is comparable to that of DTT. | nih.gov, researchgate.net |

| DABDT (2-(dibenzylamino)butane-1,4-dithiol) | Non-malodorous, highly soluble in a broad range of solvents, higher stability to air oxidation. | Shows similar behavior and reducing capacity to DTT. | csic.es |

| DTT (Dithiothreitol) | Commonly used dithiol reducer, known for great reducing capacity but low stability in solution. | Standard benchmark for comparison. | csic.es, biosynth.com |

Modulation of Glutathione (B108866) Levels and Cellular Defense Against Oxidative Stress

Glutathione (GSH) is a major intracellular antioxidant that protects cells from damage caused by reactive oxygen species (ROS) and oxidative stress. nih.govnih.gov Reducing agents can influence the cellular redox environment by impacting the ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG). For instance, some dithiol compounds have been shown to effectively reduce GSSG back to two molecules of GSH. researchgate.net While the general class of disulfide-reducing agents can participate in this process, specific studies demonstrating the direct modulation of glutathione levels by this compound are not detailed in the available research. The maintenance of adequate GSH levels is critical, as glutathione insufficiency can exacerbate oxidative stress and inflammation. nih.gov

Cellular Transport and Metabolism

The movement of compounds across the cell membrane is a fundamental process for cellular function.

Active Transport Mechanisms Across Cell Membranes

Cell membranes regulate the passage of molecules through both passive and active transport mechanisms. khanacademy.org Active transport requires energy, typically in the form of ATP, to move molecules against their concentration gradient. khanacademy.orgyoutube.com Research on related compounds, such as propane-1,2-diol and propane-1,3-diol, has investigated their effects on intestinal absorption. nih.gov However, these studies found that the diols did not alter nutrient transport in brush border membrane vesicles, a process that does not involve active transport. nih.gov There is currently no specific information available in the reviewed literature that describes the active transport mechanisms for this compound across cell membranes.

Participation in Metabolic Pathways (e.g., redox reactions, amino acid metabolism)

This compound is known to participate in several metabolic pathways, with notable involvement in redox reactions and amino acid metabolism. Its ability to act as a reducing agent and stabilize free sulfhydryl groups makes it a significant player in processes that manage oxidative stress within cells.

One of the key interactions of this compound is with glutathione reductase, an enzyme crucial for maintaining the levels of the antioxidant glutathione. By modulating glutathione levels, this compound plays a role in the cellular defense against oxidative stress. The compound's capacity to reduce disulfide bonds in proteins under physiological conditions has been demonstrated, highlighting its potential as a stabilizing agent.

Furthermore, the structural backbone of this compound is related to serinol (2-amino-1,3-propanediol), a compound involved in the biosynthesis of phospholipids (B1166683) and the metabolism of sphingolipids, which are vital for cell membrane integrity and cellular signaling. chemicalbook.com Derivatives of the related compound 3-(phenylamino)propane-1,2-diol have been shown to be extensively metabolized in vivo, suggesting that this compound may also undergo significant biotransformation. nih.gov

Potential Therapeutic Implications

The unique chemical properties and biological activities of this compound and its structural relatives suggest several potential therapeutic applications, ranging from cancer treatment to antimicrobial therapies.

Anticancer Activity (e.g., modulation of phosphorylation events, inhibition of cancer cell proliferation)

While direct studies on the anticancer activity of this compound are limited, research on related structures provides promising leads. A patent for propane-1,3-diol derivatives indicates their potential use as inhibitors of cancer cell proliferation. google.com The mechanism of such activity may involve the modulation of phosphorylation events, a key regulatory process in cell signaling and proliferation. nih.govnih.gov The phosphorylation state of proteins can influence their function and topological arrangement within cell membranes, which is a process that can be targeted in cancer therapy. nih.gov

Furthermore, studies on other complex molecules incorporating a diol structure have shown significant antiproliferative activity. For example, a diarylpentanoid analog of curcumin (B1669340) demonstrated a greater inhibitory effect on non-small cell lung cancer cells compared to its parent compound. nih.gov Also, diiron complexes conjugated with bioactive molecules have displayed low-micromolar IC50 values across various cancer cell lines. nih.gov These findings suggest that the propane-1,3-diol scaffold, as present in this compound, could be a valuable component in the design of new anticancer agents.

| Related Compound Class | Cancer Cell Line | Observed Effect |

| 1,3-Diarylpropane-1,3-diones | Human Lung Cancer (NCI-ADR/RES) | Antiproliferative activity comparable to doxorubicin. researchgate.net |

| Diiron bis-cyclopentadienyl complexes | Human Colon Cancer & Melanoma (3D cultures) | Cytotoxic activity comparable to cisplatin. nih.gov |

| Diarylpentanoid (MS13) | Non-Small Cell Lung Cancer (NCI-H520, NCI-H23) | Dose- and time-dependent antiproliferative activity. nih.gov |

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal potential of propanediol (B1597323) derivatives has been a subject of investigation. Propan-1,3-diol has been shown to be an effective antimicrobial agent, with marked effects against Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net Its mechanism may involve causing damage to the bacterial cell membrane. nih.gov

Similarly, propan-1,2-diol has demonstrated in vitro inhibition of various fungi, including Pityrosporum orbiculare, Candida albicans, and Trichophyton rubrum at concentrations of 30-90 g/l. nih.gov Other related compounds, such as 1,3-diarylpropane-1,3-diones, have also exhibited antifungal activity comparable to the reference drug fluconazole (B54011) against Paracoccidioides brasiliensis and Cryptococcus neoformans. researchgate.net These findings suggest that the propane-1,3-diol moiety within this compound could confer antimicrobial and antifungal properties.

| Compound/Class | Organism | Finding |

| Propan-1,3-diol | Escherichia coli, Pseudomonas aeruginosa | Effective antimicrobial agent. nih.govresearchgate.net |

| Propan-1,2-diol | Pityrosporum orbiculare, Candida albicans, Trichophyton rubrum | In vitro growth inhibition. nih.gov |

| 1,3-Diarylpropane-1,3-diones | Paracoccidioides brasiliensis, Cryptococcus neoformans | Antifungal activity comparable to fluconazole. researchgate.net |

| 1,3-Diarylpropane-1,3-diones | Sporothrix schenckii | More sensitive to these compounds than to fluconazole. researchgate.net |

Implications for Drug Interactions and Metabolism

The metabolism of propanediol derivatives can have significant implications for drug interactions. The biotransformation of a related compound, 3-(phenylamino)propane-1,2-diol, was found to be extensive in mice, with less than 1% of the administered dose excreted unmetabolized. nih.gov The major metabolite identified was 2-hydroxy-3-(phenylamino)propanoic acid, indicating that oxidation is a key metabolic pathway. nih.gov These findings suggest that this compound could also be extensively metabolized, potentially generating reactive species that could interact with other drugs or cellular components. nih.gov

Furthermore, the potential for drug interactions is highlighted by the fact that propane-1,3-diol derivatives can be designed to improve the transport of drugs across cellular membranes, including the blood-brain barrier. google.com The incorporation of stable isotopes, such as deuterium, into drug molecules is a strategy that can affect their pharmacokinetic and metabolic profiles, which could be relevant for derivatives of this compound. medchemexpress.com

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Building Block for Drug Synthesis

The fundamental structure of 2-(Dibenzylamino)propane-1,3-diol serves as a crucial scaffold for the synthesis of more complex and pharmacologically active molecules. The core 2-aminopropane-1,3-diol unit is a key structural motif found in a class of potent immunosuppressive agents. google.com A prominent example is the drug Fingolimod (FTY720), an immunomodulating drug approved for the treatment of multiple sclerosis. google.comd-nb.info

The synthesis of Fingolimod and its analogues often involves the construction of the 2-amino-2-(substituted)propane-1,3-diol head group. researchgate.net While various synthetic strategies exist, they underscore the importance of the propane-1,3-diol backbone as the foundational element upon which the pharmacologically critical substituents are assembled. researchgate.netijacskros.com The dibenzylamino group in this compound can act as a protected form of the primary amine, which can be debenzylated at a later stage of the synthesis to yield the final active pharmaceutical ingredient. This strategic use of the dibenzyl groups allows for selective reactions at other parts of the molecule without affecting the amino group.

Intermediate in Pharmaceutical Production

In the multi-step synthesis of complex pharmaceutical compounds, this compound can function as a key intermediate. Its synthesis is typically achieved through the reaction of a serinol derivative (2-aminopropane-1,3-diol) with benzyl (B1604629) bromide in an anhydrous solvent like ethanol (B145695), using a base such as potassium carbonate. This process yields the dibenzylated compound with high purity, making it a reliable intermediate for subsequent reactions.

In the context of producing drugs like Fingolimod, a related intermediate, 2-nitro-2-(4-octylphenylethyl)propane-1,3-diol, is synthesized and subsequently reduced to form the final 2-amino-2-(4-octylphenylethyl)propane-1,3-diol structure. nih.govgoogle.com The synthesis of this nitro intermediate involves a double Henry reaction with formaldehyde (B43269), highlighting the versatility of the propane-1,3-diol scaffold in accommodating various chemical transformations necessary for building the final drug molecule. d-nb.infonih.gov The use of such intermediates is a common strategy in pharmaceutical manufacturing to ensure the efficient and controlled assembly of the target drug.

Potential for Drug Formulation (e.g., gastrointestinal absorption, permeability across biological membranes)

The physicochemical properties of a drug molecule are critical for its formulation and delivery. The propane-1,3-diol structure within this compound and its derivatives can influence their absorption and permeability characteristics. While direct studies on the gastrointestinal absorption of this compound are not extensively documented, research on related propanediols provides valuable insights.

For instance, studies on propane-1,2-diol have shown that it can influence intestinal digestive and absorptive functions. nih.gov In rat models, oral administration of propane-1,2-diol was found to enhance the absorption of D-glucose, glycine, L-aspartic acid, L-lysine, and calcium. nih.gov This suggests that the diol structure may have an effect on intestinal transport mechanisms.

Design and Synthesis of Derivatives for Enhanced Biological Activity

The 2-aminopropane-1,3-diol scaffold is a versatile platform for the design and synthesis of new chemical entities with improved therapeutic properties. Structure-activity relationship (SAR) studies on derivatives of this core structure have been instrumental in the development of potent drugs.

A prime example is the development of Fingolimod. A series of 2-substituted 2-aminopropane-1,3-diols were synthesized and evaluated for their immunosuppressive activity. nih.gov These studies revealed that the potency of the compounds was highly dependent on the nature and position of the substituent on the alkyl chain attached to the quaternary carbon. nih.gov It was found that a phenyl ring within the alkyl side chain, separated from the quaternary carbon by two carbon atoms, was optimal for activity. nih.gov Furthermore, the stereochemistry at the quaternary carbon was shown to be crucial, with the (pro-S)-hydroxymethyl group being essential for potent immunosuppressive effects. nih.gov

Applications in Materials Science and Polymer Chemistry

Utilization in Polymer Formulations

In polymer chemistry, 2-(dibenzylamino)propane-1,3-diol and its derivatives serve as important components in various formulations. One notable application is in the manufacture of polyurethane dispersions. Polyurethanes are a class of polymers formed by the reaction of diisocyanates with polyols. ufrgs.brnih.govscispace.com The properties of the final polyurethane material are highly dependent on the specific monomers used, including the polyol and the chain extender. ufrgs.brresearchgate.net

Chain extenders, typically low-molecular-weight diols or diamines, are crucial in creating the hard segments of segmented polyurethanes, which in turn influences properties like elasticity, hardness, and thermal stability. ufrgs.brnih.gov Diols, in particular, are common chain extenders in polyurethane synthesis. researchgate.net The dual hydroxyl functionality of this compound allows it to act as a chain extender, building the polymer backbone, while its tertiary amine group can impart specific characteristics to the polymer matrix.

Aqueous polyurethane dispersions (PUDs) are environmentally friendly coatings and adhesives, where the polymer is dispersed in water. scispace.comgoogle.com The stability and properties of these dispersions can be tailored by the careful selection of the constituent monomers. scispace.com Derivatives of this compound are involved in creating polyurethane dispersions that are derived from fatty acid-based polyester (B1180765) polyols.

Relevance in Material Science and Specialty Chemical Production

The utility of this compound extends to broader material science and the synthesis of specialty chemicals. It functions as a key intermediate, meaning it is a stepping stone in the synthesis of more complex molecules with specific functions. In industrial settings, its derivatives are used to manufacture agrochemicals and various polymer formulations.

The compound itself is synthesized through nucleophilic substitution reactions, for example, by treating a derivative of 2-aminopropane-1,3-diol (serinol) with benzyl (B1604629) bromide in the presence of a base. lookchem.com This process highlights its role as a building block derived from simpler, commercially available materials. rsc.org

Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₇H₂₁NO₂ | lookchem.comnih.gov |

| Molecular Weight | 271.35 g/mol | nih.gov |

| CAS Number | 246232-73-5 | lookchem.comnih.gov |

| Melting Point | 81-82 °C | lookchem.com |

| Boiling Point (Predicted) | 455.9 ± 35.0 °C | lookchem.com |

| Density (Predicted) | 1.154 ± 0.06 g/cm³ | lookchem.com |

| IUPAC Name | this compound | nih.gov |

Dual Hydroxyl and Tertiary Amine Functionalities for Versatile Reactivity

The most significant attribute of this compound from a chemical synthesis perspective is its dual functionality. It possesses two primary hydroxyl (-OH) groups and a tertiary amine (-N(CH₂Ph)₂) group within the same molecule. This structure makes it a highly versatile reagent in polymer and material science.

The hydroxyl groups can participate in reactions typical of alcohols, most notably esterification and the formation of urethane (B1682113) linkages with isocyanate groups, which is the fundamental chemistry behind polyurethane production. nih.gov This allows the molecule to be integrated into polyester or polyurethane chains, acting as a diol building block.

Simultaneously, the tertiary amine group can act as a built-in catalyst for certain polymerization reactions, such as the urethane-forming reaction, or it can be used to introduce specific properties into the final polymer, such as improved adhesion, altered pH-responsiveness, or sites for further chemical modification. This combination of reactive sites in a single molecule provides chemists with a powerful tool for designing complex polymers and specialty chemicals with tailored properties.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-aminopropane-1,3-diol (serinol) |

| Benzyl bromide |

Future Research Directions and Open Questions

Exploration of Novel Synthetic Routes

Current synthesis of 2-(Dibenzylamino)propane-1,3-diol typically involves the reaction of a serinol derivative with benzyl (B1604629) bromide in the presence of a base like potassium carbonate, often achieving high yields of 92-95%. lookchem.com Another documented method involves the reduction of N,N-dibenzylserine. lookchem.com However, the pursuit of more efficient, scalable, and cost-effective synthetic strategies remains a key objective. Future research should focus on:

Alternative Starting Materials: Investigating the use of different precursors, such as 2-amino-2-bromo-propane-1,3-diol, could open new synthetic pathways. scispace.com

Process Optimization for Scale-Up: Many laboratory-scale syntheses rely on techniques like column chromatography, which are challenging for large-scale industrial production. google.com Research into crystallization-based purification methods and reaction conditions suitable for commercial-scale reactors is needed to enhance feasibility. google.com One existing protocol already demonstrates high purity without the need for column chromatography, providing a strong foundation for such investigations.

Detailed Elucidation of Biological Pathways and Molecular Targets

Preliminary research suggests that this compound interacts with molecular targets like enzymes and receptors, potentially modulating their activity. It has been noted for its capacity to act as a reducing agent, comparable to dithiothreitol (B142953) (DTT), by stabilizing free sulfhydryl groups and reducing disulfide bonds in proteins. Furthermore, it has been observed to affect the MAPK/ERK signaling pathway, which can influence cell proliferation and apoptosis.

Despite these findings, significant gaps in knowledge persist. Open questions for future investigation include:

Specific Molecular Targets: The precise enzymes, receptors, or transcription factors that this compound directly binds to remain to be identified.

Metabolic Fate: The biotransformation of this compound in vivo is largely unknown. Studies on analogous compounds like 3-(phenylamino)propane-1,2-diol (PAP) have identified metabolites such as 2-hydroxy-3-(phenylamino)propanoic acid and hydroxylated derivatives, suggesting that oxidation and hydroxylation are likely metabolic pathways. nih.govnih.gov A thorough investigation into the metabolites of this compound is warranted.

Mechanism of Action: While its effect on the MAPK/ERK pathway is noted, the upstream events and the full cascade of downstream consequences are not fully understood. Elucidating this mechanism is crucial for understanding its cellular effects.

Development of Advanced Analytical Techniques for In Vivo Studies

To understand the biological pathways and pharmacokinetic profile of this compound, robust analytical methods are essential. Studies on similar compounds have utilized High-Performance Liquid Chromatography (HPLC) coupled with UV and radioisotope detectors, as well as Gas Chromatography-Mass Spectrometry (GC-MS), to identify metabolites in urine. nih.gov

Future research should aim to develop more advanced and sensitive techniques:

Quantitative LC-MS/MS Methods: The development of highly sensitive and specific Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) assays would enable precise quantification of the parent compound and its metabolites in various biological matrices (e.g., plasma, tissue).

Stable Isotope Labeling: The synthesis of isotopically labeled analogues (e.g., using deuterium) can serve as invaluable tracers for absorption, distribution, metabolism, and excretion (ADME) studies. medchemexpress.com This approach allows for accurate differentiation between the administered compound and endogenous molecules.

Advanced Extraction Techniques: Refining extraction methods, such as the "salting out" procedure used for other propanediols, can improve recovery and sample purity for analysis by GC-MS or other sensitive techniques. oiv.intoiv.int

Structure-Activity Relationship Studies for Therapeutic Optimization

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a lead compound. For the broader class of 2-aminopropane-1,3-diols, research has shown that stereochemistry and the nature of substituents are critical for biological activity, such as immunosuppressive effects. nih.gov Similarly, studies on aryloxypropanolamines demonstrate how modifying molecular structure influences receptor selectivity and potency. mdpi.com

A systematic SAR study on this compound should be a research priority. This would involve:

Systematic Analog Synthesis: A library of derivatives should be synthesized by making targeted modifications at key positions:

Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing groups, or halogens, onto the benzyl rings to modulate lipophilicity and electronic properties.

Backbone Modification: Altering the propane-1,3-diol backbone to determine the importance of the hydroxyl groups for activity.

Computational Modeling: Employing computational techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can help predict the activity of designed compounds and provide insights into the key structural features required for interaction with biological targets. mdpi.com

Investigation of Environmental and Sustainable Synthesis Methods

The principles of green chemistry offer a framework for developing more environmentally friendly and sustainable chemical processes. Future research on the synthesis of this compound should prioritize these principles.

Key areas for investigation include:

Bio-based Precursors: The backbone of the molecule, 1,3-propanediol (B51772), can be produced via fermentation of renewable feedstocks like glycerol, a byproduct of biodiesel production. nih.govqub.ac.ukresearchgate.net Utilizing bio-derived serinol (2-amino-1,3-propanediol) as the starting material would significantly improve the sustainability profile of the entire synthesis. researchgate.net

Green Reaction Conditions: The benzylation step could be made more sustainable by exploring:

Aqueous Solvents: Replacing traditional organic solvents with water, where possible, reduces environmental impact. researchgate.net

Catalyst-Free or Solvent-Free Reactions: Investigating protocols that minimize or eliminate the need for catalysts and solvents can lead to cleaner processes and simpler work-ups. researchgate.net

Data Table: Summary of Future Research Directions

| Section | Research Area | Key Objectives |

|---|---|---|

| 7.1. Novel Synthetic Routes | Process Chemistry | Improve scalability, explore alternative precursors, develop novel catalysts. |

| 7.2. Biological Pathways | Molecular Pharmacology | Identify specific enzyme/receptor targets, elucidate metabolic fate in vivo. |

| 7.3. Analytical Techniques | Bioanalysis | Develop sensitive LC-MS/MS assays, use stable isotope labeling for ADME studies. |

| 7.4. SAR Studies | Medicinal Chemistry | Synthesize analog libraries, use computational modeling (QSAR) to optimize activity. |

| 7.5. Sustainable Synthesis | Green Chemistry | Utilize bio-based precursors (e.g., from glycerol), employ aqueous or solvent-free reaction conditions. |

Q & A

Basic Research Questions

Q. What is the optimized synthesis protocol for 2-(Dibenzylamino)propane-1,3-diol, and how are intermediates characterized?

- Methodological Answer : The synthesis involves reacting serinol derivatives with benzyl bromide in ethanol under anhydrous conditions using K₂CO₃ as a base. After cooling and solvent removal, the crude product is purified via solvent washing (e.g., ethyl acetate/hexane) to yield this compound as a white solid (95% yield). Intermediates and final products are characterized using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. What critical reaction conditions ensure high yield during synthesis?

- Methodological Answer : Key factors include:

- Anhydrous environment : Use of anhydrous K₂CO₃ and ethanol to prevent hydrolysis of benzyl bromide.

- Controlled temperature : Reaction conducted at reflux followed by gradual cooling to minimize side reactions.

- Nitrogen atmosphere : Essential for stabilizing thiol intermediates (e.g., during the synthesis of 2-(Dibenzylamino)propane-1,3-dithiol) to prevent oxidation .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., nitrogen) at –20°C. Avoid exposure to moisture and light, as benzyl-protected amines and thiols are prone to oxidation. Regularly monitor purity via thin-layer chromatography (TLC) or HPLC .

Advanced Research Questions

Q. How can discrepancies in NMR data for derivatives of this compound be resolved?

- Methodological Answer : Contradictory spectral data may arise from dynamic rotational isomerism or impurities. Strategies include:

- Advanced NMR techniques : Use HSQC, HMBC, or NOESY to resolve overlapping signals.

- Recrystallization : Purify derivatives using gradient recrystallization (e.g., methanol/water mixtures) to remove trace impurities.

- Cross-validation : Compare HRMS data with theoretical isotopic patterns to confirm molecular formulas .

Q. What strategies stabilize thiol intermediates derived from this compound under aerobic conditions?

- Methodological Answer : Thiol intermediates (e.g., 2-(Dibenzylamino)propane-1,3-dithiol) are stabilized by:

- Inert atmosphere : Use Schlenk lines or gloveboxes during synthesis and handling.

- Chelating agents : Add EDTA to reaction mixtures to sequester metal ions that catalyze oxidation.

- Derivatization : Convert thiols to disulfide or thioacetate derivatives (e.g., compound 4a) for long-term storage .

Q. How can researchers design experiments to evaluate the disulfide-reducing efficiency of this compound derivatives?

- Methodological Answer :

- Comparative assays : Use Ellman’s reagent (DTNB) to quantify free thiols generated from disulfide reduction. Compare kinetics with standard reductants (e.g., DTT, TCEP).

- Substrate scope : Test derivatives (e.g., 1aOX) on diverse disulfide bonds (e.g., insulin chain B) to assess selectivity.

- pH optimization : Conduct reactions across a pH range (6.0–9.0) to identify optimal activity, as thiol pKa influences redox potential .

Q. What analytical methods are recommended for detecting trace impurities in scaled-up syntheses?

- Methodological Answer :

- LC-MS/MS : Detect low-abundance byproducts (e.g., over-alkylated serinol derivatives) with high sensitivity.

- Elemental analysis : Confirm stoichiometric purity of crystalline products.

- X-ray crystallography : Resolve ambiguities in stereochemistry for critical intermediates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results between theoretical and experimental mass spectra?

- Methodological Answer : Discrepancies may arise from isotopic interference or adduct formation. Steps include:

- High-resolution validation : Use HRMS to distinguish between [M+H]⁺ and [M+Na]⁺ adducts.

- Isotopic pattern simulation : Compare experimental spectra with tools like mMass to identify non-target ions.

- Synthesis controls : Include serinol or benzyl bromide blanks to rule out contamination .

Q. What experimental controls are essential when studying the reactivity of this compound in enzymatic assays?

- Methodological Answer :

- Negative controls : Use serinol or dibenzylamine to confirm that observed activity is specific to the diol structure.

- Inhibition controls : Test the compound against common enzyme inhibitors (e.g., iodoacetamide for thiol-dependent enzymes).

- Kinetic replicates : Perform triplicate runs with fresh reagent batches to assess reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.